

Application Note: Quantification of Edoxaban in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Edoxaban hydrochloride*

Cat. No.: *B1600346*

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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Edoxaban in human plasma. Edoxaban is a direct oral anticoagulant (DOAC) that acts by inhibiting Factor Xa.^[1] Monitoring its plasma concentration can be crucial in specific clinical situations, such as in patients with renal impairment, suspected overdose, or unexpected bleeding or thrombotic events.^[2] The described protocol utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Edoxaban is an oral, direct factor Xa inhibitor used for the prevention of stroke in non-valvular atrial fibrillation and for the treatment of venous thromboembolism.^[3] While routine monitoring is not typically required, certain clinical scenarios necessitate accurate measurement of Edoxaban plasma levels to ensure safety and efficacy.^[2] LC-MS/MS offers high sensitivity and specificity for the quantification of drugs in complex biological matrices like plasma.^{[1][4]} This note provides a comprehensive protocol for the determination of Edoxaban, validated according to regulatory guidelines.^[5]

Experimental Protocol

Materials and Reagents

- Edoxaban reference standard
- Stable isotope-labeled internal standard (e.g., [$^2\text{H}_6$]-Edoxaban)[6]
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Drug-free human plasma (EDTA)

Instrumentation

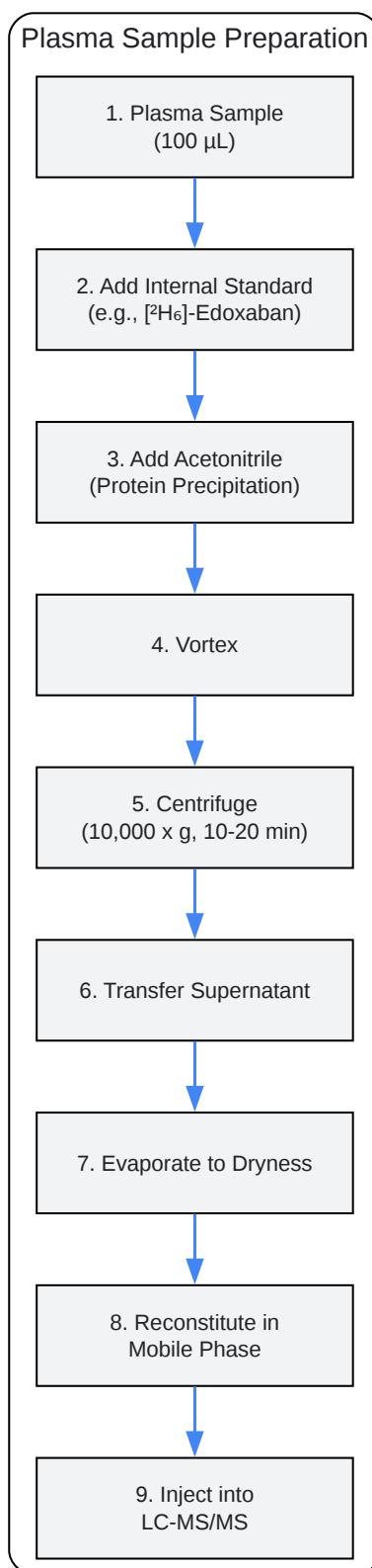
- Liquid Chromatography: UHPLC or HPLC system (e.g., Shimadzu Nexera X2, Waters Acquity UPLC)[4][7]
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API-4000, Shimadzu LCMS-8045)[3][8] equipped with a TurbolonSpray or Electrospray Ionization (ESI) source.

Sample Preparation

A simple protein precipitation method is employed for plasma sample preparation.[9]

- Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
- To 100 μL of plasma, add 25 μL of the internal standard (IS) working solution (e.g., 10 ng/mL [$^2\text{H}_6$]-Edoxaban in acetonitrile).
- Vortex briefly to mix.
- Add 300-400 μL of acetonitrile to precipitate plasma proteins.[4][9]
- Vortex vigorously for 1 minute.

- Centrifuge the mixture at 10,000 x g for 10-20 minutes at 4°C.[4]
- Transfer the clear supernatant to a new tube or a 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum evaporator.[4]
- Reconstitute the residue in 200 µL of the mobile phase.[4]
- Inject the reconstituted sample into the LC-MS/MS system.



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Figure 1. Workflow for Edoxaban plasma sample preparation.

LC-MS/MS Method

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

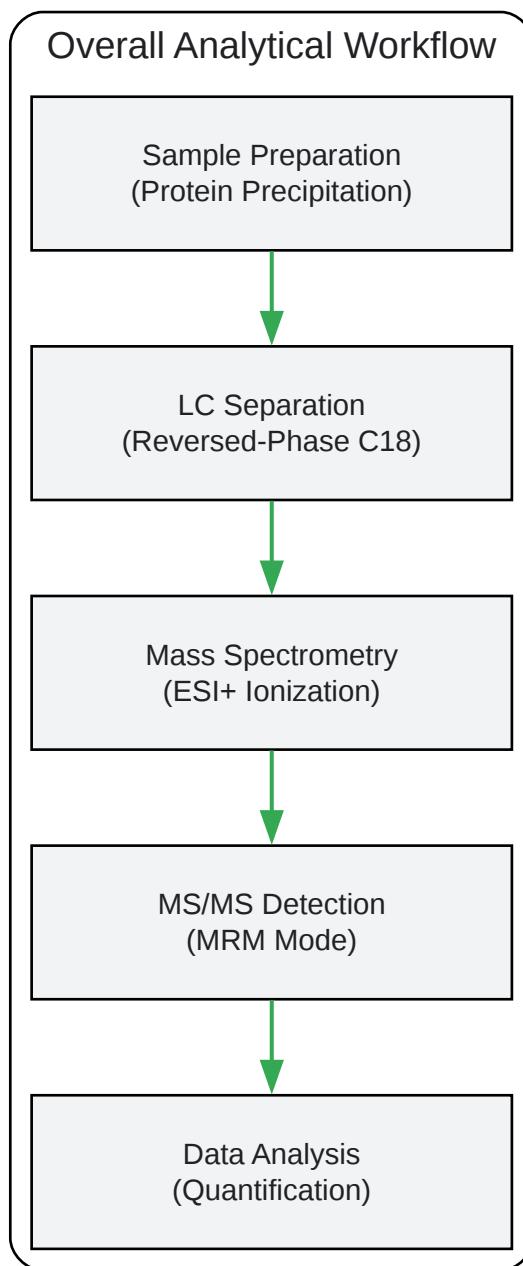
Parameter	Value
Column	Kinetex C18 (100 mm x 2.1 mm, 2.6 μm) or equivalent[4]
Mobile Phase A	5 mM Ammonium Acetate in Water[4]
Mobile Phase B	Acetonitrile[4]
Flow Rate	0.25 - 0.80 mL/min[3][4]
Gradient	Linear gradient (specifics may vary based on system)
Column Temperature	40°C[3]
Injection Volume	1 - 10 μ L

| Run Time | ~ 3 - 7 minutes[3][4] |

Table 2: Mass Spectrometric Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[4]
Ion Source Temp.	400°C[3]
Ion Spray Voltage	5500 V[3]
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Edoxaban)	m/z 548.2 → 366.1[3][6]
MRM Transition (IS)	m/z 554.2 → 372.2 ([2 H ₆]-Edoxaban)[6]

| Collision Gas | Nitrogen or Argon |



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Figure 2. High-level overview of the analytical process.

Method Validation Summary

The method was validated following established bioanalytical method validation guidelines. The key performance characteristics are summarized below.

Table 3: Calibration Curve and Sensitivity

Parameter	Result
Calibration Range	1.0 - 200 ng/mL[3]
Linearity (r^2)	> 0.99[10]

| LLOQ | 1.0 - 1.25 ng/mL[4][9] |

Table 4: Accuracy and Precision

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
LQC	2.0	< 15%	< 15%	85 - 115%
MQC	40	< 15%	< 15%	85 - 115%
HQC	160	< 15%	< 15%	85 - 115%

Data derived from representative studies; coefficients of variation (CV) were consistently within 15%.[3][9]

Table 5: Recovery and Matrix Effect

Parameter	Result
Extraction Recovery	> 85%[9]

| Matrix Effect | Minimal (87.0–101.6%)[4] |

Stability

Edoxaban stability in plasma is a critical consideration. Samples are stable for at least 5 months when stored at -20°C or -80°C.[9] However, concentrations may decrease at room temperature, indicating that blood samples should be processed promptly or stored at 4°C before centrifugation.[9] Edoxaban has also been noted to be unstable if stored for more than 6 hours at 30°C.[11]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Edoxaban in human plasma. The simple sample preparation protocol and rapid analysis time make it well-suited for high-throughput applications in a research or clinical laboratory setting. This method fulfills validation criteria for accuracy, precision, and linearity, ensuring high-quality data for pharmacokinetic assessments and therapeutic drug monitoring.

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